molecular formula C14H11NO2 B6375694 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile CAS No. 1262000-18-9

5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B6375694
CAS No.: 1262000-18-9
M. Wt: 225.24 g/mol
InChI Key: IPOFDYVHCTULTH-UHFFFAOYSA-N
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Description

5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring a hydroxyl (-OH) group at position 5, a methoxy (-OCH₃) group at position 2', and a carbonitrile (-CN) group at position 3. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol (calculated from atomic masses). The hydroxyl group enables hydrogen bonding, enhancing solubility and interactions with biological targets, while the methoxy group modulates electronic properties, influencing reactivity and lipophilicity. The carbonitrile group contributes to polarity and serves as a hydrogen bond acceptor.

Properties

IUPAC Name

3-hydroxy-5-(2-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-13(14)11-6-10(9-15)7-12(16)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOFDYVHCTULTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684674
Record name 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-18-9
Record name [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262000-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

    Hydroxylation and Methoxylation:

    Nitrile Introduction: The nitrile group can be introduced via a cyanation reaction, often using copper(I) cyanide as the cyanating agent.

Industrial Production Methods

Industrial production of 5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile may involve large-scale application of the above synthetic routes with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinones, hydroxylated biphenyls.

    Reduction: Amino-substituted biphenyls.

    Substitution: Halogenated biphenyls, alkylated biphenyls.

Scientific Research Applications

5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of hydroxyl and methoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile (CAS 1261924-88-2)

  • Molecular Formula: C₁₅H₁₃NO₃
  • Molecular Weight : 255.27 g/mol
  • Key Substituents : Two methoxy groups (2' and 5') and one hydroxyl group (5).
  • Comparison: The additional methoxy group increases molecular weight and lipophilicity (predicted logP ~2.8 vs. The electron-donating methoxy groups may alter electronic density, affecting reactivity in electrophilic substitution reactions. Pharmacological implications: The dimethoxy analog may exhibit improved binding affinity to hydrophobic enzyme pockets but reduced solubility compared to the mono-methoxy target compound .

4-Chloro-5'-(cyclopropyloxy)-2'-fluoro-6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy][1,1'-biphenyl]-3-carbonitrile

  • Molecular Formula : C₂₆H₂₂ClFN₄O₃ (inferred from IUPAC name)
  • Molecular Weight : ~515.93 g/mol (estimated)
  • Key Substituents : Chloro (-Cl), fluoro (-F), cyclopropyloxy (-O-C₃H₅), and triazole-linked methoxy groups.
  • The bulky cyclopropyloxy and triazole groups may sterically hinder interactions with flat binding sites (e.g., kinase ATP pockets). The triazole moiety could enhance π-π stacking interactions, a feature absent in the target compound .

[1,1'-Biphenyl]-3-carbonitrile, 3'-bromo-2-fluoro-5'-hydroxy (CAS 1261951-55-6)

  • Molecular Formula: C₁₃H₇BrFNO
  • Molecular Weight : 292.11 g/mol
  • Key Substituents : Bromo (-Br), fluoro (-F), and hydroxyl (-OH).
  • The fluoro group’s small size and high electronegativity could fine-tune electronic properties without significant steric effects. Reduced solubility compared to the target compound due to bromine’s hydrophobicity .

5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 750599-07-6)

  • Molecular Formula : C₁₅H₁₀FN₂O₃ (inferred from structure)
  • Molecular Weight : 272.23 g/mol
  • Key Substituents : Dihydropyridine core, fluoro-hydroxybenzoyl group.
  • Comparison :
    • The dihydropyridine core introduces conformational flexibility, contrasting with the rigid biphenyl system of the target compound.
    • The benzoyl group enables π-π stacking, while the dihydropyridine’s partial saturation may improve metabolic stability.
    • Reduced steric hindrance compared to halogenated biphenyl derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Implications
5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile C₁₄H₁₁NO₂ 225.25 -OH, -OCH₃, -CN Balanced solubility and reactivity
5-Hydroxy-2',5'-dimethoxy analog C₁₅H₁₃NO₃ 255.27 -OH, -OCH₃ (×2), -CN Enhanced lipophilicity, reduced solubility
Halogenated biphenyl (CAS 1261951-55-6) C₁₃H₇BrFNO 292.11 -Br, -F, -OH, -CN Halogen bonding, toxicity concerns
Dihydropyridine derivative (CAS 750599-07-6) C₁₅H₁₀FN₂O₃ 272.23 Dihydropyridine, -F, -OH, -CN Flexibility, π-π stacking potential

Discussion of Substituent Effects

  • Hydroxyl vs. Methoxy : Hydroxyl groups enhance solubility via hydrogen bonding, while methoxy groups increase lipophilicity and modulate electronic properties .
  • Halogenation : Bromine and fluorine improve binding via halogen bonds but may complicate ADME profiles .
  • Core Flexibility : Biphenyl systems offer rigidity for target complementarity, whereas dihydropyridines provide adaptability for diverse binding modes .

Biological Activity

5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile is a compound of growing interest due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H13NC_{15}H_{13}N, with a molar mass of approximately 225.27 g/mol. The compound features a biphenyl structure with hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as a carbonitrile (-C≡N) functional group, contributing to its reactivity and potential biological properties.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties . Preliminary studies have shown that it can inhibit the growth of various pathogens, potentially making it useful in treating infections.

Anticancer Effects

The compound has been investigated for its anticancer potential . Studies suggest that it may inhibit key enzymes involved in tumor cell proliferation and survival. This activity is attributed to the interactions of the hydroxyl and carbonitrile groups with specific molecular targets.

Anti-inflammatory Properties

There is emerging evidence that this compound may also possess anti-inflammatory effects . Its structural similarities to other known anti-inflammatory agents suggest that it could modulate inflammatory pathways, although further studies are required to confirm these effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation, which is a key mechanism in cancer therapies.
  • Pathway Modulation : Its functional groups facilitate binding to target proteins, potentially altering their activity and leading to therapeutic effects.

Case Studies

Several studies have explored the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study demonstrated the synthesis of derivatives using various enzymatic methods, highlighting the compound's potential in pharmaceutical applications due to high yields and enantiomeric purity.
  • Chemical Reactivity : The compound has been employed as a building block in synthesizing more complex molecules, showcasing its versatility in organic synthesis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-MethoxyphenolC7H8O2C_7H_8O_2Simple structure; lacks carbonitrile group
BiphenylC12H10C_{12}H_{10}No functional groups; purely hydrocarbon
4-HydroxybenzonitrileC7H6NC_7H_6NContains hydroxyl and carbonitrile groups; different structural framework

The presence of both hydroxyl and carbonitrile groups in this compound enhances its reactivity and potential applications in synthetic chemistry and pharmaceuticals.

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